Pomalidomide-amino-PEG5-NH2 hydrochloride is a synthetic compound that serves as an E3 ligase ligand-linker conjugate, integrating the Pomalidomide-based cereblon ligand with a polyethylene glycol linker. This compound is primarily utilized in the development of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The molecular formula for Pomalidomide-amino-PEG5-NH2 hydrochloride is , and it has a molecular weight of 587.02 g/mol. Its CAS number is 2421217-05-0, and it is recognized for its dual functionality in targeted protein degradation and chemical reactivity .
Pomalidomide-amino-PEG5-NH2 hydrochloride is classified as a small molecule drug candidate and falls under the category of E3 ligase ligands. It is sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide this compound for research purposes . The compound is particularly relevant in medicinal chemistry, especially in the context of cancer treatment and drug discovery.
The synthesis of Pomalidomide-amino-PEG5-NH2 hydrochloride involves multiple steps, primarily focusing on the preparation of the cereblon ligand and the PEGylated crosslinker. The process typically includes:
The synthesis can be performed using automated platforms such as the Synple Automated Synthesis Platform, allowing for high-throughput generation of PROTAC libraries that vary in crosslinker length and composition .
The molecular structure of Pomalidomide-amino-PEG5-NH2 hydrochloride features a central Pomalidomide core linked to a polyethylene glycol chain via an amine group. This structure enhances solubility and reactivity, making it suitable for various biochemical applications.
Pomalidomide-amino-PEG5-NH2 hydrochloride can undergo several types of chemical reactions:
Common reagents involved include carboxyl-reactive agents and amine-reactive compounds, which are essential for forming stable linkages in PROTAC synthesis .
Pomalidomide-amino-PEG5-NH2 hydrochloride operates by recruiting the cereblon E3 ubiquitin ligase to specific target proteins. This recruitment leads to ubiquitination of the target protein, marking it for degradation by the proteasome system. This mechanism allows for selective degradation of oncogenic proteins, offering potential therapeutic benefits in cancer treatment .
Pomalidomide-amino-PEG5-NH2 hydrochloride is typically available as a solid compound. It exhibits good solubility in aqueous solutions due to its polyethylene glycol component.
Pomalidomide-amino-PEG5-NH2 hydrochloride has significant applications in various scientific fields:
This compound exemplifies the innovative approaches being developed in targeted therapy, particularly through its role in advancing PROTAC technology.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: